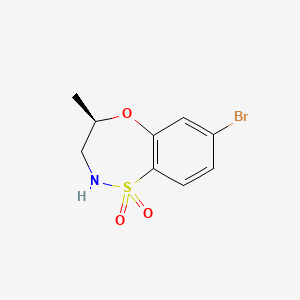
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione is a complex organic compound that belongs to the class of benzoxathiazepines. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzoxathiazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of (4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxathiazepine core, followed by the introduction of the bromine and methyl groups. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Analyse Chemischer Reaktionen
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of addition products.
Wissenschaftliche Forschungsanwendungen
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione can be compared with other similar compounds, such as:
Benzoxathiazepines: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.
Benzodiazepines: Although structurally different, benzodiazepines also contain a fused ring system and are known for their therapeutic applications, particularly as anxiolytics and sedatives.
Thiazepines: These compounds have a similar ring structure but lack the oxygen atom present in benzoxathiazepines. They are studied for their potential pharmacological activities.
Eigenschaften
Molekularformel |
C9H10BrNO3S |
|---|---|
Molekulargewicht |
292.15 g/mol |
IUPAC-Name |
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C9H10BrNO3S/c1-6-5-11-15(12,13)9-3-2-7(10)4-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
ZLZXPWLZXMNOKU-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
Kanonische SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)

![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
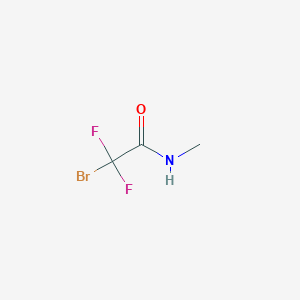
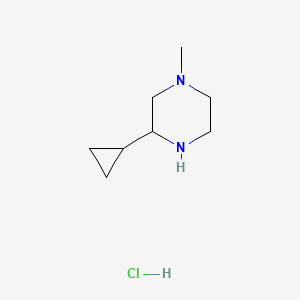
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
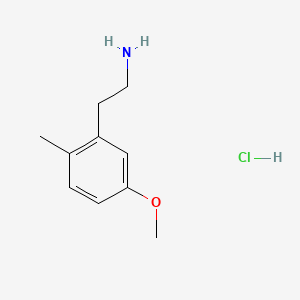

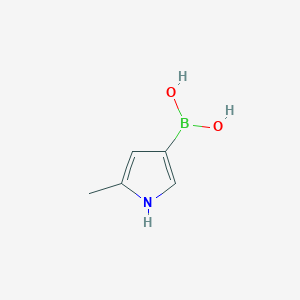
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
